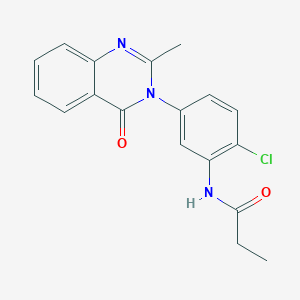
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)propionamide, also known as CMX-2043, is a novel small molecule drug that has been developed for the treatment of various diseases. It is a member of the class of compounds known as quinazolines, which have been shown to have a wide range of biological activities.
科学的研究の応用
Antimicrobial and Antifungal Applications
Research has demonstrated the potential of quinazolinone derivatives in antimicrobial and antifungal applications. A study highlighted the synthesis and in vitro evaluation of novel quinazolinone compounds for their antimicrobial efficacy against various bacterial and fungal strains, including Escherichia coli and Staphylococcus aureus. These compounds showed promising results, indicating their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Antitumor and Cytotoxicity
Another area of interest is the antitumor activity of quinazolinone derivatives. For instance, a study focused on the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent. These analogues demonstrated up to 6-fold increased cytotoxicity compared to CB30865, alongside novel biochemical characteristics such as delayed, non-phase-specific cell-cycle arrest, highlighting their potential for further evaluation in cancer therapy (Bavetsias et al., 2002).
Analgesic and Anti-inflammatory Applications
Quinazolinone derivatives have also been explored for their analgesic and anti-inflammatory properties. A study on quinazolinyl acetamides revealed that these compounds exhibited potent analgesic and anti-inflammatory activities, comparable or superior to standard drugs like diclofenac sodium. This research opens the door to new therapeutic options for pain and inflammation management (Alagarsamy et al., 2015).
Neuroinflammation Imaging
In the context of neuroinflammation, one study introduced 11C-ER176, a radioligand for the 18-kDa translocator protein (TSPO), which is a biomarker of neuroinflammation. This compound demonstrated high sensitivity and specificity for imaging TSPO, offering a valuable tool for the non-invasive study of neuroinflammatory conditions in humans (Ikawa et al., 2017).
Solvent and Temperature Influence in Chemical Synthesis
Another intriguing application is in the field of chemical synthesis, where the effects of solvents and temperature on the ultrasonic velocity and thermodynamic parameters of quinazolinone derivative solutions were examined. This research provides insights into the solute-solvent interactions and the physico-chemical properties of these compounds, which are crucial for optimizing synthesis processes (Godhani, Dobariya, & Sanghani, 2012).
特性
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-3-17(23)21-16-10-12(8-9-14(16)19)22-11(2)20-15-7-5-4-6-13(15)18(22)24/h4-10H,3H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYANOOODRJDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,3As,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2587841.png)
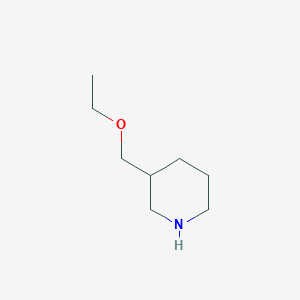
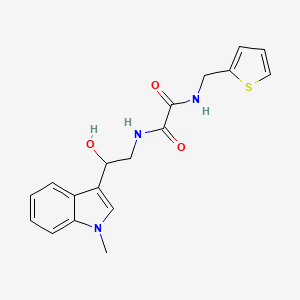
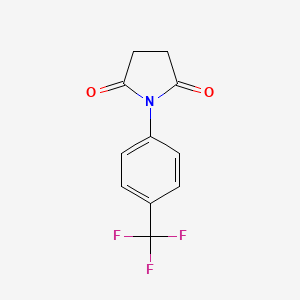
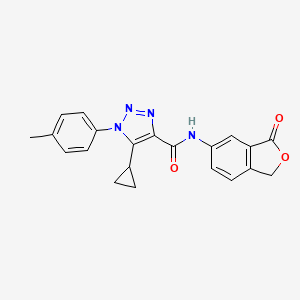
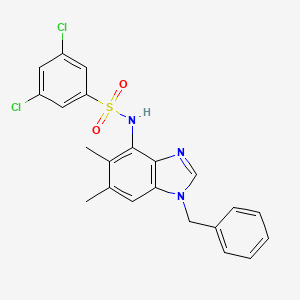
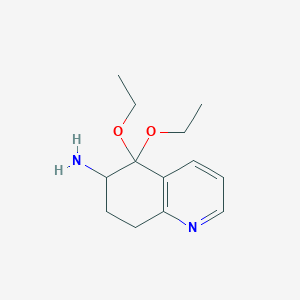
![1-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B2587854.png)
![N-(1-cyanocyclohexyl)-2-[[5-[(2-fluorophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2587856.png)
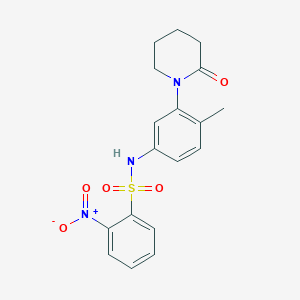
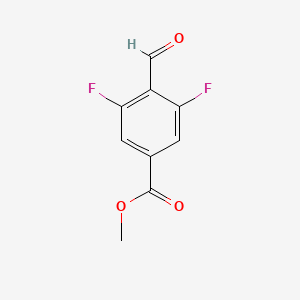
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2587860.png)
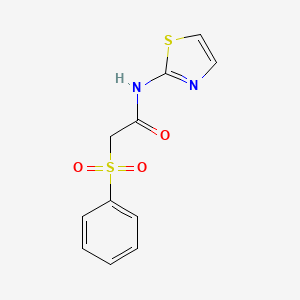
methanone](/img/structure/B2587864.png)